molecular formula C8H9N3O B13514160 1-Azido-3-ethoxybenzene

1-Azido-3-ethoxybenzene

Cat. No.: B13514160
M. Wt: 163.18 g/mol
InChI Key: RZDWXYRBFUUPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-3-ethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethoxy group (-OCH₂CH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-ethoxybenzene can be synthesized through a multi-step process starting from 3-ethoxybenzyl alcohol. The alcohol is first converted to its corresponding halide (e.g., bromide) using reagents such as phosphorus tribromide (PBr₃). The halide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

    Substitution: Various substituted benzene derivatives.

    Reduction: 3-ethoxyaniline.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-3-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-ethoxybenzene primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. It can also undergo reduction to form amines, which can further react with various electrophiles. In cycloaddition reactions, the azido group forms a five-membered ring with alkynes, resulting in triazoles .

Comparison with Similar Compounds

    1-Azido-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Azido-4-ethoxybenzene: Similar structure but with the azido group in the para position.

    1-Azido-2-ethoxybenzene: Similar structure but with the azido group in the ortho position.

Uniqueness: 1-Azido-3-ethoxybenzene is unique due to the specific positioning of the azido and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group can also affect the compound’s solubility and stability compared to its methoxy and other positional isomers .

Biological Activity

1-Azido-3-ethoxybenzene is a compound of interest in medicinal chemistry and organic synthesis due to its unique azido functional group, which imparts significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H10N3OC_9H_{10}N_3O. The presence of the azido group (N3-N_3) is crucial for its reactivity and biological interactions. The compound is typically synthesized through nucleophilic substitution reactions, where the ethoxy group enhances its solubility in organic solvents, facilitating various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable crosslinks with biomolecules. The azido group allows for photochemical activation, leading to the release of nitrogen gas upon thermal or photolytic decomposition. This process can generate reactive intermediates that interact with proteins, nucleic acids, and other biological macromolecules. These interactions can result in:

  • Cytotoxicity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Bioconjugation : Its ability to form triazole rings through cycloaddition reactions makes it suitable for labeling biomolecules.

Data Table: Biological Activity Summary

Activity Type Observation Reference
CytotoxicityInhibition of cancer cell lines (IC50 values)
Antiviral ActivityPotential against RSV (Respiratory Syncytial Virus)
BioconjugationFormation of stable triazoles with biomolecules
Crosslinking EfficiencyEffective in polymer-biomolecule crosslinking

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating various azido compounds, this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 μM against KB cells (human oral epidermoid carcinoma) and 9 μM against CNE2 cells (nasopharyngeal carcinoma) . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Antiviral Properties

Research into the antiviral properties of azido compounds indicated that derivatives like this compound could inhibit RSV replication in vitro. The compound was evaluated using MTT assays, revealing low cytotoxicity and effective viral inhibition at concentrations significantly lower than those causing toxicity . This positions the compound as a promising candidate for further antiviral drug development.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Nucleophilic substitution of an appropriate precursor.
  • Introduction of the azido group through azidation reactions.
  • Purification via chromatography techniques.

Applications extend beyond medicinal chemistry into materials science, where it is utilized as a cross-linker in polymer chemistry due to its ability to create stable networks.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-azido-3-ethoxybenzene

InChI

InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7(6-8)10-11-9/h3-6H,2H2,1H3

InChI Key

RZDWXYRBFUUPNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N=[N+]=[N-]

Origin of Product

United States

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